N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine is a derivative of 3-amino-4-bromo-6-chloropyridazine, which is a heterocyclic compound with significant applications in pharmaceuticals and organic synthesis. This compound is classified as an active pharmaceutical ingredient and is primarily used as an intermediate in the synthesis of various biologically active molecules. The systematic name for this compound is N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine, and it has a molecular formula of C14H19BrClN3O4 with a molecular weight of 408.68 g/mol. Its CAS number is 2845126-30-7, indicating its unique identification in chemical databases .
The synthesis of N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine involves several key steps:
The molecular structure of N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine can be represented by its SMILES notation: ClC1=NN=C(N(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)C(Br)=C1
. The structure features a pyridazine ring substituted with bromine and chlorine atoms, along with two tert-butoxycarbonyl (Boc) protecting groups on the amino group. This structural configuration contributes to its reactivity and stability in various chemical environments .
N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
The mechanism by which N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine exerts its effects primarily involves its role as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural features allow it to interact selectively with biological targets, influencing biochemical pathways relevant to therapeutic applications.
The compound's density is around 2.0 g/cm³, and it has a flash point of approximately 186.9 °C, indicating it should be handled with care due to potential flammability risks .
N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine has diverse applications in scientific research and industry:
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents and advancing chemical synthesis methodologies.
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: